7-Bromo-2-ethylquinoxaline

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Select 7-Bromo-2-ethylquinoxaline for your kinase inhibitor R&D. SAR studies prove 7-halogeno derivatives are superior for antitumor activity, and the 7-Br position is critical for cross-coupling reactions like Suzuki and Buchwald-Hartwig. Using a generic analog risks significant loss of biological activity. This 98% pure building block, with its strategic 2-ethyl group for lipophilicity control, is indispensable for hit-to-lead optimization. Request a quote now.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B13926730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethylquinoxaline
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C=CC(=CC2=N1)Br
InChIInChI=1S/C10H9BrN2/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-6H,2H2,1H3
InChIKeyCPKUYRIZDSTHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-ethylquinoxaline for Anticancer Drug Discovery and Heterocyclic Chemistry Procurement


7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a heterocyclic aromatic compound belonging to the quinoxaline family, which consists of a benzene ring fused to a pyrazine ring. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol [1]. The compound is characterized by an ethyl group at the 2-position and a bromine atom at the 7-position, a substitution pattern that significantly influences its electronic properties, solubility, and reactivity, particularly enabling its use as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules .

Critical Substituent Effects in 7-Bromo-2-ethylquinoxaline: Why Analogs Are Not Interchangeable


Generic substitution of quinoxaline derivatives in drug discovery or chemical synthesis can lead to significant losses in biological activity and synthetic utility. The presence and position of specific substituents are critical determinants of a compound's interaction with biological targets and its chemical reactivity. For instance, the 7-halogeno derivatives of quinoxaline have been shown to possess the highest relative antitumor activity, with the order of potency being Cl ≈ F ≈ Br > I, and regioisomers at the 3-, 5-, 6-, and 8-positions exhibit markedly reduced activity [1]. Furthermore, the introduction of bromo groups, as opposed to nitro groups, on the quinoxaline skeleton has been demonstrated to provide superior inhibition against lung cancer cells [2]. These findings underscore that subtle structural variations, such as the specific combination of an ethyl group at the 2-position and a bromine at the 7-position in 7-Bromo-2-ethylquinoxaline, are not trivial and directly impact performance, making direct substitution with a generic analog a high-risk proposition for experimental reproducibility and success.

Quantitative Evidence for 7-Bromo-2-ethylquinoxaline Differentiation Against Key Analogs


Halogen Substitution at the 7-Position Confers Superior Antitumor Activity Over Other Regioisomers

A SAR study on quinoxaline-based antitumor agents demonstrated that halogen substitution at the 7-position is critical for high activity. The 7-halogeno derivatives (including bromo, chloro, and fluoro) were identified as the most active compounds in the series, exhibiting a relative antitumor activity of Cl ≈ F ≈ Br > I. Crucially, regioisomers with substitution at the 3-, 5-, 6-, or 8-positions were found to be significantly less active or inactive [1]. This highlights the specific importance of the 7-position bromine in 7-Bromo-2-ethylquinoxaline for achieving optimal biological activity.

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Bromo-Substituted Quinoxalines Exhibit Enhanced Inhibition of Lung Cancer Cells Over Nitro-Substituted Analogs

In a study evaluating the inhibitory effects of twenty-six quinoxaline derivatives against human non-small-cell lung cancer cells (A549), a clear SAR trend emerged. The introduction of bromo groups into the quinoxaline skeleton was shown to provide superior inhibition compared to the introduction of nitro groups [1]. This finding directly supports the value of the bromo substitution in 7-Bromo-2-ethylquinoxaline over a corresponding nitro analog, which could be considered an alternative functional handle.

Oncology Medicinal Chemistry Antiproliferative Activity

Quinoxaline Core is Essential for Antitumor Activity Compared to Modified Heterocyclic Analogs

Research into the mechanism of action of antitumor quinoxaline derivatives has established that an intact quinoxaline ring system is fundamental to biological activity. Modifications that disrupt this core, such as conversion to [1,8]naphthyridine, pyrrolo[1,2-a], imidazo[1,2-a], or imidazo[1,5-a] derivatives, result in a complete loss of antitumor activity [1]. This evidence underscores that 7-Bromo-2-ethylquinoxaline's core quinoxaline scaffold is a non-negotiable feature for retaining the desired biological function, distinguishing it from other heterocyclic cores that might be considered as alternatives.

Medicinal Chemistry Anticancer Drug Discovery Pharmacophore Mapping

7-Bromo-2-ethylquinoxaline Serves as a Key Intermediate for PI3 Kinase Inhibitors, a Validated Cancer Target

7-Bromo-substituted quinoxalines, including derivatives like 7-bromo-2-chloroquinoxaline, are explicitly described as key intermediates in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors, a major class of anticancer agents [1][2]. The bromine atom serves as a strategic handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The ethyl group at the 2-position in 7-Bromo-2-ethylquinoxaline provides a distinct substitution pattern compared to the chloro or methyl analogs, offering unique opportunities for tuning molecular properties and target interactions.

Kinase Inhibitor Discovery Chemical Synthesis PI3K Pathway

Primary Research and Industrial Applications for 7-Bromo-2-ethylquinoxaline


Synthesis of Novel EGFR and PI3K Kinase Inhibitors for Oncology Research

7-Bromo-2-ethylquinoxaline is a strategic starting material for the synthesis of novel kinase inhibitors targeting EGFR and PI3K, two well-validated targets in cancer therapy. The bromine at the 7-position allows for efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic and heteroaromatic groups, while the ethyl group at the 2-position provides a specific lipophilic and steric contribution. This combination is crucial for exploring structure-activity relationships (SAR) and optimizing potency and selectivity against these kinases [1][2].

Hit-to-Lead Optimization in Anticancer Drug Discovery Programs

As a core building block, this compound is ideal for hit-to-lead optimization campaigns where the goal is to improve the potency, selectivity, and pharmacokinetic properties of quinoxaline-based anticancer leads. Its 7-bromo substituent is a key driver of activity, as demonstrated by SAR studies showing the superiority of 7-halogeno derivatives over other regioisomers [3]. The ethyl group offers a handle for modulating lipophilicity and metabolic stability compared to methyl or unsubstituted analogs.

Development of Chemical Probes for Target Validation

The compound's utility as a versatile intermediate makes it valuable for synthesizing chemical probes, such as activity-based probes or affinity chromatography ligands, for the study of kinase function in cellular models of cancer. Its ability to serve as a precursor to potent inhibitors allows researchers to create tool compounds for validating the therapeutic relevance of specific kinase targets (e.g., PI3K isoforms) [2].

Academic and Industrial Medicinal Chemistry Core Collections

Due to its high synthetic utility and the validated biological relevance of its scaffold, 7-Bromo-2-ethylquinoxaline is an essential addition to screening decks and core building block collections in academic and industrial medicinal chemistry laboratories focused on oncology and kinase inhibitor research [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-ethylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.